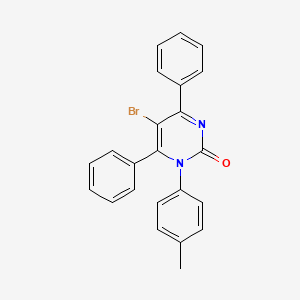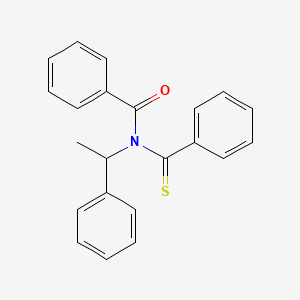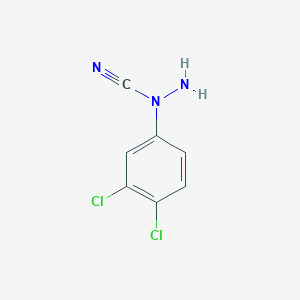![molecular formula C13H20O2 B14378939 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one CAS No. 88046-51-9](/img/structure/B14378939.png)
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ethoxybicyclo[531]undec-1(11)-en-4-one is a bicyclic compound with a unique structure that includes an ethoxy group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one typically involves multiple steps. One common method starts with the reduction of 11-oxobicyclo[5.3.1]undecane using lithium aluminum hydride to produce 11-hydroxybicyclo[5.3.1]undecane . This intermediate is then converted to the corresponding methanesulfonate ester, which, when treated with potassium tert-butoxide in refluxing tert-butyl alcohol, yields bicyclo[5.3.1]undec-1(11)-ene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate and sodium periodate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Sodium iodide in acetone can be used for substitution reactions.
Major Products Formed
Oxidation: Products such as 5-carbomethoxycyclodecanone can be formed.
Reduction: The reduction of the ketone group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in different chemical reactions. The ethoxy group and the ketone functional group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.3.1]undec-1(11)-ene: A similar compound without the ethoxy group and ketone functional group.
Bicyclo[3.3.1]non-1(9)-ene: Another bicyclic compound with a different ring structure.
Uniqueness
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one is unique due to the presence of the ethoxy group and the ketone functional group, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Eigenschaften
CAS-Nummer |
88046-51-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
11-ethoxybicyclo[5.3.1]undec-1(11)-en-4-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-13-10-4-3-5-11(13)7-9-12(14)8-6-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
FLRCVPYJIHXZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2CCCC1CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


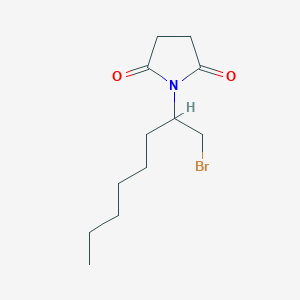

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)

![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
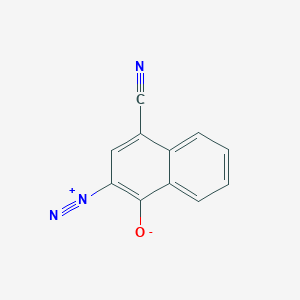
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
